

discovery and history of 7-Fluoro-1-methyl-1H-indazole

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Compound of Interest

Compound Name: 7-Fluoro-1-methyl-1H-indazole

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An In-Depth Technical Guide to **7-Fluoro-1-methyl-1H-indazole**: Discovery, Synthesis, and Applications

Abstract

The indazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous therapeutic agents. [1][2] This technical guide provides a comprehensive overview of a specific, synthetically valuable derivative: **7-Fluoro-1-methyl-1H-indazole**. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver an in-depth analysis of the compound's historical context, detailed synthetic methodologies with mechanistic rationale, and its significance in the landscape of drug discovery. This guide is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic use of this important heterocyclic building block.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of naturally occurring structures like indole and benzimidazole.[1] This structural mimicry allows indazole-containing molecules to interact with a wide array of biological targets, often with high affinity and specificity. The first synthesis of the parent indazole ring was

reported by Emil Fischer in 1880, an unexpected discovery that has since blossomed into a vast field of chemical and medical research.[\[3\]](#)

The indazole core is present in a number of commercially successful anticancer drugs, including:

- Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor.[\[2\]](#)
- Axitinib & Pazopanib: Potent tyrosine kinase inhibitors.[\[2\]](#)[\[4\]](#)

The derivatization of the indazole scaffold is a key strategy in drug development. Specific substitutions on the ring system modulate the compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. The subject of this guide, **7-Fluoro-1-methyl-1H-indazole**, incorporates two such critical modifications:

- Fluorine (at C7): The introduction of a fluorine atom is a common tactic in medicinal chemistry to block metabolic oxidation at that position, increase membrane permeability, and enhance binding affinity through favorable electrostatic interactions.[\[5\]](#)
- Methyl (at N1): N-alkylation prevents the formation of tautomers and eliminates the hydrogen-bond donor capability of the N-H proton, which can significantly alter a molecule's pharmacokinetic profile and target engagement.

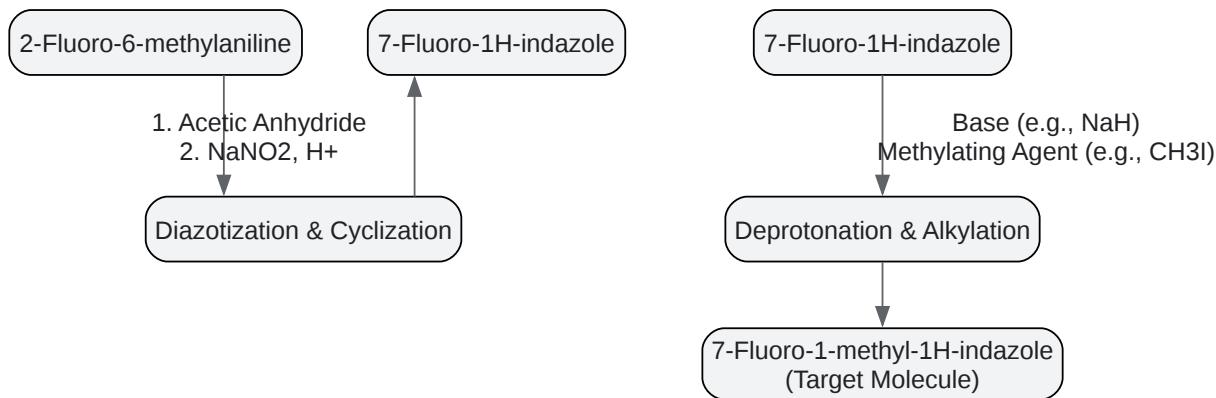
While a singular "discovery" event for **7-Fluoro-1-methyl-1H-indazole** is not documented, its emergence is a logical outcome of systematic explorations into fluorinated indazoles for various therapeutic targets, including nitric oxide synthase (NOS) and protein kinases.[\[4\]](#)[\[6\]](#)

Synthesis and Mechanistic Rationale

The synthesis of **7-Fluoro-1-methyl-1H-indazole** can be approached through several strategic pathways. The most direct and industrially scalable method involves the N-methylation of the readily available precursor, 7-fluoro-1H-indazole.

Primary Synthetic Workflow: N-Methylation of 7-Fluoro-1H-indazole

This two-step conceptual workflow begins with the synthesis of the core indazole ring, followed by the crucial methylation step.



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Caption: Primary synthesis workflow for **7-Fluoro-1-methyl-1H-indazole**.

Experimental Protocol: Synthesis of 7-Fluoro-1-methyl-1H-indazole

This protocol details the N-methylation of 7-fluoro-1H-indazole. The synthesis of the starting material, 7-fluoro-1H-indazole, can be achieved from 2-fluoro-6-methylaniline.[\[1\]](#)

Materials:

- 7-Fluoro-1H-indazole (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Methyl iodide (CH₃I) (1.2 eq)
- Anhydrous Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl)

- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-fluoro-1H-indazole.
- Solvent Addition: Add anhydrous DMF to dissolve the starting material.
- Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride portion-wise.
 - Expert Insight: The use of NaH, a strong non-nucleophilic base, is critical for the quantitative deprotonation of the indazole N-H proton ($pK_a \approx 14$) to form the corresponding sodium salt. This step activates the nitrogen for subsequent alkylation. Stirring the mixture at 0 °C for 30 minutes ensures complete salt formation.
- Alkylation: Slowly add methyl iodide to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
 - Causality: Methyl iodide is an excellent electrophile for S_N2 reactions. The indazolide anion formed in the previous step acts as the nucleophile. DMF is an ideal polar aprotic solvent for this reaction as it solvates the sodium cation, leaving the indazolide anion highly reactive.
- Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous NH_4Cl at 0 °C to neutralize any unreacted NaH.
- Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
- Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to yield **7-Fluoro-1-methyl-1H-indazole** as the final product.

Physicochemical & Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While comprehensive experimental data for **7-Fluoro-1-methyl-1H-indazole** is not widely published, data can be reliably predicted based on analogous structures.[\[7\]](#)

Predicted Spectroscopic Data

The following data serves as a guide for researchers in identifying the target molecule. Experimental values may vary slightly based on solvent and instrument frequency.

Property	Value
Molecular Formula	C ₈ H ₇ FN ₂
Molecular Weight	150.15 g/mol
CAS Number	1187386-23-7
Appearance	Expected to be an off-white to light yellow solid

Predicted ^1H NMR
Data (400 MHz,
 CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling (J) Hz	Assignment
~ 8.05	d	~ 1.0	H-3
~ 7.45	d	~ 8.0	H-4
~ 7.10	ddd	~ 8.0, 8.0, 5.0	H-5
~ 6.95	dd	~ 10.0, 8.0	H-6
~ 4.15	s	-	N- CH_3

Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

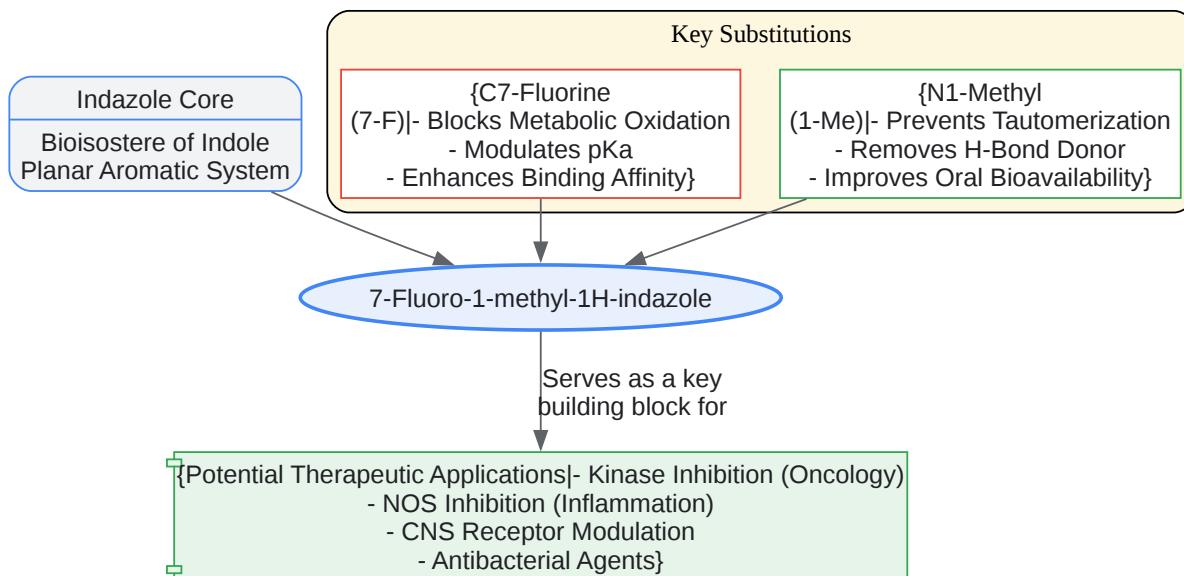
Chemical Shift (δ) ppm	Assignment
~ 150 (d, $J \approx 245$ Hz)	C-7 (C-F)
~ 141	C-7a
~ 135	C-3
~ 125 (d, $J \approx 10$ Hz)	C-3a
~ 122 (d, $J \approx 5$ Hz)	C-5
~ 115 (d, $J \approx 3$ Hz)	C-4
~ 110 (d, $J \approx 20$ Hz)	C-6
~ 35	N- CH_3

Mass Spectrometry (EI): Expected $[\text{M}]^+$ at $m/z = 150.15$.

Applications in Drug Discovery & Development

The strategic placement of the fluoro and methyl groups on the indazole scaffold makes **7-Fluoro-1-methyl-1H-indazole** a highly valuable intermediate for building more complex drug

candidates.



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Caption: Relationship between structure and potential therapeutic applications.

Its utility spans several key therapeutic areas:

- Oncology: As a scaffold, it is used in the synthesis of novel kinase inhibitors. The indazole ring is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of various kinases.[4]
- Inflammation: Fluorinated indazoles have been specifically investigated as potent and selective inhibitors of nitric oxide synthase (NOS) isozymes, which are implicated in inflammatory diseases.[6]
- Infectious Diseases: The indazole core has been incorporated into novel antibacterial agents, demonstrating significant potency against a range of bacterial strains.[3]

Conclusion

7-Fluoro-1-methyl-1H-indazole represents more than just another chemical compound; it is a product of decades of medicinal chemistry evolution. Its history is intertwined with the broader story of the indazole scaffold's rise to prominence as a "privileged structure." The synthetic routes to its creation are well-reasoned and based on fundamental principles of organic chemistry, allowing for efficient and scalable production. For drug development professionals, this molecule is not typically an endpoint but a critical starting point—a versatile and highly functionalized building block poised for elaboration into the next generation of targeted therapeutics. Its carefully tuned electronic and steric properties make it an invaluable tool in the ongoing quest for safer and more effective medicines.

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